

Application Notes and Protocols: 2,4,6-Triiodophenol in Organic Synthesis

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Compound of Interest		
Compound Name:	2,4,6-Triiodophenol	
Cat. No.:	B146134	Get Quote

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Introduction

2,4,6-Triiodophenol is a polyhalogenated aromatic compound with a range of applications, primarily documented in the context of its synthesis and certain biological activities. While its utility as a versatile reagent in broader organic synthesis is not extensively reported, its preparation provides valuable examples of electrophilic aromatic substitution. This document details the primary application of **2,4,6-triiodophenol** as a synthetic target and outlines protocols for its preparation.

2,4,6-Triiodophenol is recognized as a potent, orally active inhibitor of leukotriene B4 (LTB4) synthesis, suggesting its potential as an anti-inflammatory and analgesic agent.[1] It is also identified as a thyroid-disrupting chemical and an iodinated disinfection by-product.[1][2] Although its direct applications as a reagent in transformations such as cross-coupling reactions or polymer synthesis are not well-documented in the provided search results, the methodologies for its synthesis are well-established.

Synthesis of 2,4,6-Triiodophenol

The primary application of **2,4,6-triiodophenol** in an organic synthesis context is as a target molecule. Several methods for its synthesis from phenol have been developed, primarily involving electrophilic iodination. Below is a summary of key methods and their respective quantitative data.



Data Presentation: Comparison of Synthetic Methods

Method	lodinatin g Agent(s)	Catalyst/ Medium	Temperat ure (°C)	Reaction Time (hours)	Yield (%)	Referenc e
Method A	lodine, Hydrogen Peroxide	Methanol, Sulfuric Acid	60-65	4-5	43-44	[3][4]
Method B	Periodic Acid, Potassium Iodide	Concentrat ed Sulfuric Acid	Room Temp (overnight)	24	45	[3]
Method C	Potassium lodide, Hydrogen Peroxide	Acetic Acid	Not specified	6	Not specified	[5]
Method D	lodine, Sodium Periodate, Potassium Iodide	Acetic Acid, Sulfuric Acid	Not specified	24	80-94	[6]

Experimental Protocols

Method A: Iodination using Iodine and Hydrogen Peroxide[3][4]

This process describes the direct iodination of phenol using iodine in the presence of hydrogen peroxide as a catalyst in an acidic medium.

Materials:

- Phenol (6 moles, 564 g)
- Iodine (18 equivalents, 2284 g)



- Methanol (4000 mL)
- Sulfuric Acid (400 mL)
- 30% Hydrogen Peroxide (900 mL)

Procedure:

- In a three-necked reactor equipped with a water bath, stirrer, reflux condenser, thermometer, and addition funnel, dissolve phenol and iodine in methanol.
- · Add sulfuric acid to the mixture.
- Heat the mixture to 60°C.
- Gradually add the 30% hydrogen peroxide, maintaining the temperature between 60 and 65°C.
- After the addition is complete, continue the reaction for 4 to 5 hours at the same temperature.
- Stop heating and let the mixture stand for 24 hours.
- Filter the formed precipitate and dry it under a vacuum.
- Recrystallize the crude product from hot methanol.
- Filter the recrystallized product and wash with a 3:1 mixture of methanol/water.
- The final product is **2,4,6-triiodophenol** with a melting point of 158-159°C.

Method B: Iodination using Periodic Acid and Potassium Iodide[3]

This alternative method utilizes periodic acid and potassium iodide for the iodination of phenol.

Materials:



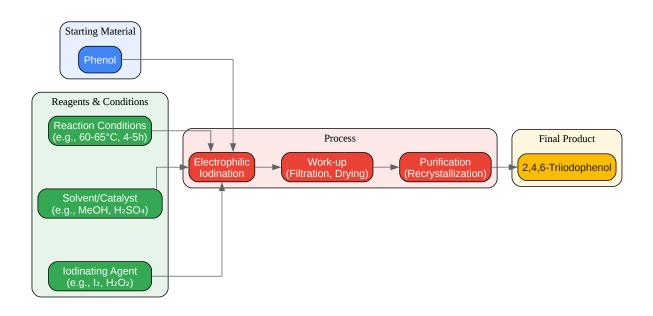
- Periodic Acid (133 mmoles, 25.6 g)
- Concentrated Sulfuric Acid (600 mL)
- Potassium Iodide (336 mmoles, 55.8 g)
- Phenol (128 mmoles, 12.2 g)
- Ice

Procedure:

- Dissolve periodic acid in concentrated sulfuric acid while cooling with an ice bath.
- · Add potassium iodide in small portions.
- Add phenol to the mixture.
- Leave the reaction mixture stirring overnight.
- Pour the reaction mixture onto ice.
- Filter the resulting precipitate.
- Triturate the precipitate with ethanol to remove excess iodine.
- Recrystallize the product from an acetone/chloroform mixture to obtain pure 2,4,6-triiodophenol.

Visualizations





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Caption: General workflow for the synthesis of **2,4,6-Triiodophenol**.

Concluding Remarks

The synthesis of **2,4,6-triiodophenol** serves as a practical example of electrophilic aromatic substitution for researchers and students in organic chemistry. While its broader applications as a synthetic reagent are not extensively detailed in current literature, its documented biological activities may inspire further research into the development of derivatives with therapeutic potential. The provided protocols offer reliable methods for the preparation of this compound for further investigation.



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